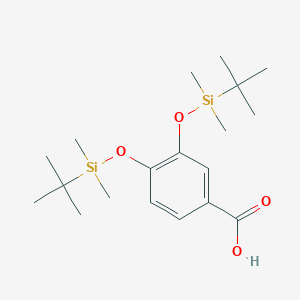![molecular formula C15H21IN2O3 B3105577 tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate CAS No. 1539292-58-4](/img/structure/B3105577.png)
tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate
Overview
Description
Tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate (TBNC) is an organometallic compound that has been used in a variety of scientific research applications. It is a versatile compound, with a wide range of applications in both biochemical and physiological studies. TBNC has a number of advantages over other compounds, including its low toxicity, high stability, and low cost.
Scientific Research Applications
Crystal Structures and Bonding : One study explored the crystal structures of tert-butyl carbamates, including iododiacetylene derivatives, focusing on the hydrogen and halogen bonds involving carbonyl groups. This research contributes to understanding the molecular interactions and structural properties of these compounds (Baillargeon et al., 2017).
Synthetic Applications : The compound has been used as an intermediate in the synthesis of biologically active compounds, like omisertinib (AZD9291). A study details the synthesis process from commercially available materials, highlighting its importance in pharmaceutical development (Zhao et al., 2017).
Photocatalysis : A 2022 study reported the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate derivatives. This process establishes a new pathway for assembling 3-aminochromones, demonstrating the compound's role in facilitating innovative photocatalytic reactions (Wang et al., 2022).
CO2 Fixation : The compound has been utilized in a cyclizative atmospheric CO2 fixation process, demonstrating its potential in environmental applications. The study showed efficient production of cyclic carbamates using tert-butyl hypoiodite (Takeda et al., 2012).
Chemoselective Transformations : Research on silyl carbamates, including N-tert-butyldimethylsilyloxycarbonyl group derived from tert-butyl carbamates, has shown their utility in chemoselective transformations of amino protecting groups. This application is vital in the field of organic synthesis (Sakaitani & Ohfune, 1990).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The tert-butyl group, a component of this compound, has a unique reactivity pattern due to its crowded nature . This reactivity can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The tert-butyl group, a component of this compound, is known to influence the pharmacokinetics of compounds, affecting their bioavailability .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic and inorganic ions can interfere with the system efficiency either positively or negatively . Furthermore, the presence of organic acids also affected the degradation rate .
properties
IUPAC Name |
tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(20)17-10-4-5-13(19)18-12-8-6-11(16)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXYNVRRVMRPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



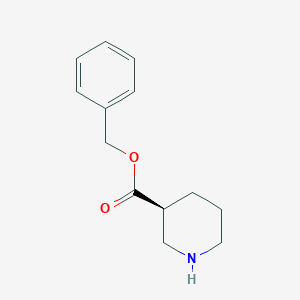
![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)
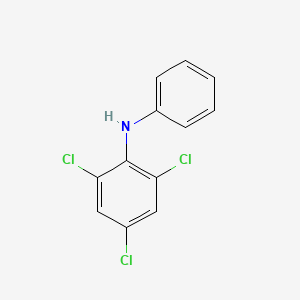
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
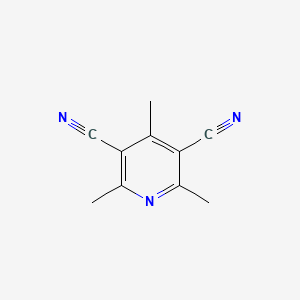
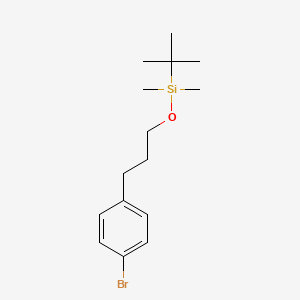
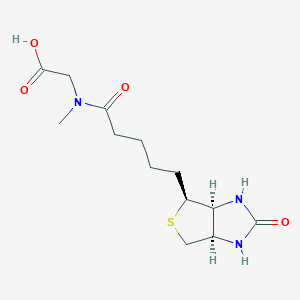

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)
